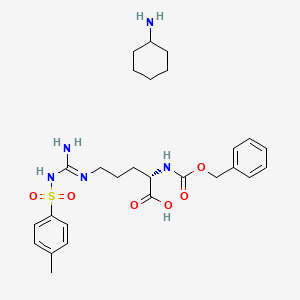

Z-Arg(Tos)-OH.CHA

Description

BenchChem offers high-quality Z-Arg(Tos)-OH.CHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Arg(Tos)-OH.CHA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6S.C6H13N/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16;7-6-4-2-1-3-5-6/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);6H,1-5,7H2/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJKHVXZAVBGSA-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-Arg(Tos)-OH.CHA: A Cornerstone in Peptide Synthesis and Beyond

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt, commonly abbreviated as Z-Arg(Tos)-OH.CHA, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry. Its unique structural features, affording stability and selective deprotection, have established it as a valuable building block in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and diverse applications of Z-Arg(Tos)-OH.CHA, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and its potential as an enzyme inhibitor. Detailed experimental protocols and in-depth mechanistic discussions are provided to equip researchers and drug development professionals with the practical knowledge required for its effective application.

Chemical Properties and Structure

Z-Arg(Tos)-OH.CHA is a white solid that is widely used in peptide synthesis as a protected form of the amino acid arginine.[1] This strategic protection is crucial for preventing undesirable side reactions at the reactive α-amino and guanidino groups of arginine during the stepwise assembly of a peptide chain.

Nomenclature and Identification

| Property | Value |

| Systematic Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-5-[N'-(4-methylbenzenesulfonyl)carbamimidamido]pentanoic acid;cyclohexanamine |

| Common Abbreviation | Z-Arg(Tos)-OH.CHA |

| CAS Number | 29388-62-3 |

| Molecular Formula | C27H39N5O6S[1] |

| Molecular Weight | 561.70 g/mol |

Structural Elucidation

The structure of Z-Arg(Tos)-OH.CHA is characterized by three key protective groups:

-

Benzyloxycarbonyl (Z) group: This group, attached to the α-amino group of the arginine backbone, provides robust protection that is stable to the basic conditions often employed for the removal of Fmoc groups in orthogonal peptide synthesis strategies.

-

Tosyl (Tos) group: The tosyl group safeguards the nucleophilic guanidino side chain of arginine, preventing its interference with the peptide coupling reactions.

-

Cyclohexylammonium (CHA) salt: The formation of a salt with cyclohexylamine enhances the compound's stability and improves its handling characteristics, making it a crystalline and easily weighable solid.

Caption: Synthetic pathway for Z-Arg(Tos)-OH.CHA.

Purification and Quality Control

Purification of Z-Arg(Tos)-OH.CHA is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether. The purity of the final product is critical for successful peptide synthesis and is commonly assessed by:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage of the desired product and identify any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and assess for the presence of residual solvents or starting materials.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Z-Arg(Tos)-OH.CHA is a cornerstone reagent in solid-phase peptide synthesis, particularly within the tert-butyloxycarbonyl (Boc) chemistry framework. The stability of the Z and Tos groups to the repetitive acidolytic deprotection of the Boc group makes it an ideal choice for the incorporation of arginine residues into a growing peptide chain.

The Role in Boc-SPPS

In a typical Boc-SPPS cycle, the N-terminal Boc group of the resin-bound peptide is removed with trifluoroacetic acid (TFA). The next protected amino acid, in this case, Z-Arg(Tos)-OH.CHA, is then activated and coupled to the newly liberated N-terminus. The cyclohexylammonium salt is typically converted to the free acid in situ prior to coupling.

Deprotection of the Tosyl Group

A critical step in the synthesis of arginine-containing peptides is the final deprotection of the tosyl group from the guanidino side chain. This is typically achieved under strong acidic conditions, most commonly with anhydrous hydrogen fluoride (HF). However, due to the hazards associated with HF, alternative methods have been developed, such as the use of trifluoromethanesulfonic acid (TFMSA).

Protocol for Coupling Z-Arg(Tos)-OH in SPPS

Materials:

-

Resin-bound peptide with a free N-terminus

-

Z-Arg(Tos)-OH.CHA

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection of N-terminal Boc group: Treat the resin with a solution of 25-50% TFA in dichloromethane (DCM) for 30 minutes. Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF. Wash the resin with DMF.

-

Activation and Coupling:

-

Dissolve Z-Arg(Tos)-OH.CHA (e.g., 3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF and DCM.

Caption: Workflow for coupling Z-Arg(Tos)-OH in SPPS.

Enzyme Inhibition Potential

Derivatives of arginine are well-known inhibitors of various enzymes, particularly proteases that recognize and cleave at arginine residues. The structural similarity of Z-Arg(Tos)-OH.CHA to the natural substrate of these enzymes allows it to bind to their active sites and modulate their activity.

Mechanism of Action

Tosyl-arginine derivatives, such as N-tosyl-L-arginine methyl ester (TAME), have been shown to be effective inhibitors of serine proteases like trypsin and thrombin. [2]The tosyl group can interact with the hydrophobic S1 pocket of these enzymes, while the guanidino group forms salt bridges with acidic residues in the active site. This competitive inhibition mechanism blocks the access of the natural substrate to the active site.

Potential Targets

Based on the known activity of related compounds, Z-Arg(Tos)-OH.CHA is a potential inhibitor of a range of proteases, including:

-

Trypsin and Chymotrypsin: Key digestive enzymes.

-

Thrombin and other coagulation factors: Involved in the blood clotting cascade.

-

Kallikreins: A group of proteases with diverse physiological roles.

Protocol for a Trypsin Inhibition Assay

Materials:

-

Trypsin from bovine pancreas

-

Z-Arg(Tos)-OH.CHA (as the inhibitor)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Prepare a stock solution of Z-Arg(Tos)-OH.CHA in DMSO.

-

Prepare a stock solution of BAPNA in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add varying concentrations of the Z-Arg(Tos)-OH.CHA solution to the test wells.

-

Add the diluted trypsin solution to all wells except for the blank.

-

Include a control well with trypsin but no inhibitor.

-

-

Pre-incubation: Pre-incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the BAPNA solution to each well.

-

Monitor Activity: Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader. The release of p-nitroaniline from BAPNA cleavage results in a color change.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Caption: General workflow for an enzyme inhibition assay.

Safety and Handling

A comprehensive understanding of the safety and handling procedures for Z-Arg(Tos)-OH.CHA is essential for its safe use in a laboratory setting.

Hazard Identification

According to the Safety Data Sheet (SDS), Z-Arg(Tos)-OH.CHA is not classified as a hazardous substance. [3]However, as with all chemicals, appropriate precautions should be taken.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. [3]

Handling and Storage

-

Handling: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion and Future Perspectives

Z-Arg(Tos)-OH.CHA remains an indispensable tool in the arsenal of peptide chemists. Its well-defined protective group strategy and stability make it a reliable choice for the synthesis of a wide array of arginine-containing peptides, from basic research tools to potential therapeutic agents. The exploration of its enzyme inhibitory properties opens up new avenues for its application in drug discovery and chemical biology. As the demand for complex and modified peptides continues to grow, the foundational role of well-characterized building blocks like Z-Arg(Tos)-OH.CHA will undoubtedly persist and evolve. Further research into developing more efficient and environmentally friendly methods for its synthesis and deprotection will continue to enhance its utility and impact in the scientific community.

References

Sources

Introduction: The Strategic Role of Arginine Protection in Peptide Synthesis

An In-Depth Technical Guide to Z-Arg(Tos)-OH.CHA for Researchers and Drug Development Professionals

In the intricate field of peptide synthesis, the successful incorporation of arginine stands as a frequent challenge. Its guanidinium side chain, with a high pKa, is strongly basic and nucleophilic, necessitating robust protection to prevent side reactions during peptide chain elongation. Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt, commonly abbreviated as Z-Arg(Tos)-OH.CHA, is a well-established derivative designed to navigate this challenge. This technical guide provides a comprehensive overview of its properties, applications, and the underlying chemical principles that make it a valuable tool for peptide chemists.

The molecule itself is a composite system, each part playing a critical role. The Benzyloxycarbonyl (Z) group on the α-amine provides urethane-based protection, which is stable to the conditions of peptide coupling but can be removed under specific hydrogenolysis or strong acid conditions. The Tosyl (Tos) group passivates the highly nucleophilic guanidino side chain, preventing it from engaging in unwanted acylation or other side reactions. Finally, the formation of a salt with cyclohexylamine (CHA) enhances the compound's crystallinity and handling properties, making the often-hygroscopic free acid easier to weigh and store as a stable, non-hygroscopic solid.

This guide will delve into the core chemical data, its strategic application in solid-phase peptide synthesis (SPPS), and detailed protocols for its use, providing researchers with the foundational knowledge to effectively utilize this important building block.

Part 1: Core Chemical and Physical Properties

Accurate identification and understanding of a reagent's physical properties are foundational to its successful application in any synthesis protocol. Z-Arg(Tos)-OH.CHA is characterized by the following key identifiers and properties.

| Property | Value | Source(s) |

| Chemical Name | Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt | [1][2] |

| Synonyms | Z-Arg(Tos)-OH CHA, (2S)-2-{[(benzyloxy)carbonyl]amino}-5-[N'-(4-methylbenzenesulfonyl)carbamimidamido]pentanoic acid;cyclohexanamine | [1][3] |

| CAS Number | 29388-62-3 | [1][2][3] |

| Molecular Formula | C27H39N5O6S | [1][3] |

| Molecular Weight | 561.70 g/mol | [3] |

| Appearance | White solid / powder | [1] |

| Storage Conditions | 2-8°C | [4] |

It is important to note that the free acid form of this compound, Z-Arg(Tos)-OH, has a different CAS number (13650-38-9) and molecular weight (462.5 g/mol ).[5][6] The presence of the cyclohexylammonium (CHA) counter-ion accounts for the difference in formula and mass.

Part 2: Molecular Structure and Protecting Group Strategy

The efficacy of Z-Arg(Tos)-OH.CHA stems directly from its molecular architecture. The structure combines an L-arginine core with two key protecting groups (Z and Tos) and a counter-ion (CHA) that improves its physical characteristics.

Caption: General workflow for incorporating an amino acid in SPPS.

Experimental Protocol: Coupling of Z-Arg(Tos)-OH.CHA

This protocol outlines a standard manual coupling procedure using HBTU/HOBt activation, a common method in peptide synthesis. [7] Objective: To couple Z-Arg(Tos)-OH.CHA to a deprotected N-terminal amine on a solid-phase resin.

Materials:

-

Resin-bound peptide with a free N-terminal amine.

-

Z-Arg(Tos)-OH.CHA

-

N,N'-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM)

-

Kaiser Test Kit

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes.

-

If the N-terminus is Boc-protected, deprotect by treating with 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes. [8] * Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA and byproducts.

-

Neutralize the resulting amine salt by treating with a 10% solution of DIEA in DMF for 5-10 minutes (2x).

-

Wash the resin again with DMF (3x) to remove excess base.

-

-

Activation of Z-Arg(Tos)-OH:

-

In a separate vessel, dissolve 3 equivalents (relative to resin substitution) of Z-Arg(Tos)-OH.CHA in DMF. Note: The CHA salt must be converted to the free acid. This is typically achieved in situ by the activation reagents.

-

Add 3 equivalents of HBTU and 3 equivalents of HOBt to the amino acid solution.

-

Add 6 equivalents of DIEA to the activation mixture. The solution will typically change color (e.g., to yellow).

-

Allow the activation to proceed for 2-5 minutes. This "pre-activation" step is critical for forming the active ester and preventing side reactions.

-

-

Coupling Reaction:

-

Drain the DMF from the washed, neutralized resin.

-

Immediately add the pre-activated Z-Arg(Tos)-OH solution to the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. [7]

-

-

Monitoring and Completion:

-

After the coupling period, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

-

A negative Kaiser test (beads remain yellow) indicates the reaction is complete. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Post-Coupling Wash:

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling.

-

Part 4: Deprotection and Cleavage

The final stage of the synthesis involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The Tosyl group on the arginine side chain requires strong acidolysis for removal.

-

Cleavage Cocktail: A typical cleavage cocktail for a peptide containing Arg(Tos) would be anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

-

Scavengers: These strong acids generate reactive carbocations from the protecting groups and resin linker. To prevent these cations from causing side reactions with sensitive residues like Tryptophan or Methionine, "scavengers" such as anisole, thioanisole, or ethanedithiol are added to the cleavage cocktail. [8]* Procedure: The peptide-resin is treated with the HF or TFMSA cocktail, typically at 0°C, for 1-2 hours. Following cleavage, the acid is removed, and the crude peptide is precipitated with cold diethyl ether, washed, and then purified, usually by reverse-phase HPLC.

Conclusion

Z-Arg(Tos)-OH.CHA is a cornerstone reagent for the incorporation of arginine in peptide synthesis, particularly within Boc-based strategies. Its design thoughtfully addresses the challenges posed by the arginine side chain through robust Tosyl protection, while the Z-group offers orthogonal protection for the Nα-terminus and the cyclohexylammonium salt form ensures stability and ease of handling. A thorough understanding of its activation, coupling, and final deprotection chemistry, as detailed in this guide, is essential for researchers aiming to synthesize complex arginine-containing peptides for therapeutic and research applications.

References

-

Chengdu Aofei Biotechnology Co., Ltd. Z-Arg(Tos)-OH·CHA, 13650-38-9. Available at: [Link]

-

PubChem, National Institutes of Health. Z-Arg(tos)-OH. Available at: [Link]

-

Tetrahedron. 29388-62-3 | Z-arg(tos)-oh cha. Available at: [Link]

-

Aapptec. Boc-Arg(Z)2-OH [51219-19-3]. Available at: [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

- Google Patents. Methods for the synthesis of arginine-containing peptides.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 29388-62-3 | Z-arg(tos)-oh cha | Tetrahedron [thsci.com]

- 3. Z-ARG(TOS)-OH CHA | 29388-62-3 [chemicalbook.com]

- 4. Z-Arg-OH = 96.0 NT 1234-35-1 [sigmaaldrich.com]

- 5. Z-Arg(Tos)-OH·CHA,13650-38-9_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]

- 6. Z-Arg(tos)-OH | C21H26N4O6S | CID 3010416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

A Senior Application Scientist's Guide to Z-Arg(Tos)-OH·CHA in Peptide Synthesis

Abstract: The strategic incorporation of arginine into synthetic peptides is pivotal for their biological activity, yet it presents unique challenges due to the nucleophilic nature of its guanidinium side chain. This technical guide provides an in-depth analysis of Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt (Z-Arg(Tos)-OH·CHA), a critical building block in both solid-phase and liquid-phase peptide synthesis. We will explore the synergistic roles of the benzyloxycarbonyl (Z), tosyl (Tos), and cyclohexylammonium (CHA) moieties, offering a comprehensive overview of the compound's chemical properties, strategic applications, and field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of arginine-containing peptides, ensuring high purity and yield.

Introduction: The Arginine Conundrum in Peptide Synthesis

Arginine, with its strongly basic guanidinium group (pKa ≈ 12.5), is a key residue in many biologically active peptides, contributing to electrostatic interactions, hydrogen bonding, and overall peptide structure.[1] However, this very reactivity necessitates robust protection of the guanidinium side chain during peptide synthesis to prevent undesirable side reactions. The choice of protecting group strategy for arginine is a critical determinant of the success of the synthesis, impacting coupling efficiency, potential for side reactions, and the conditions required for final deprotection.[2] This guide focuses on Z-Arg(Tos)-OH·CHA, a derivative that offers a balanced approach to these challenges.

Deconstructing Z-Arg(Tos)-OH·CHA: A Trifecta of Functionality

The efficacy of Z-Arg(Tos)-OH·CHA in peptide synthesis stems from the distinct roles of its three key components: the Nα-Benzyloxycarbonyl (Z) group, the Nω-tosyl (Tos) group, and the cyclohexylammonium (CHA) salt.

-

Nα-Benzyloxycarbonyl (Z) Group: The Z group, a classical urethane-type protecting group, shields the α-amino functionality of arginine.[3] It is relatively stable to the conditions of peptide coupling and can be removed by catalytic hydrogenolysis or strong acids, making it particularly suitable for solution-phase synthesis and compatible with certain solid-phase strategies.[4]

-

Nω-Tosyl (Tos) Group: The tosyl group serves as a robust protecting group for the guanidinium side chain of arginine.[2] Its strong electron-withdrawing nature significantly reduces the nucleophilicity of the guanidinium group, preventing side reactions during peptide bond formation. The Tos group is stable throughout the synthesis and is typically removed during the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulphonic acid (TFMSA).[2][5]

-

Cyclohexylammonium (CHA) Salt: The formation of a salt with cyclohexylamine, a weak base, serves multiple practical purposes.[6] It improves the crystallinity and handling of the amino acid derivative, reduces the formation of amorphous solids, and can enhance its solubility in certain organic solvents.[7][8] Prior to use in coupling reactions, the CHA salt must be converted to the free acid.

Strategic Application: Positioning Z-Arg(Tos)-OH·CHA in Your Synthesis Workflow

Z-Arg(Tos)-OH·CHA is a versatile reagent applicable to both Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl protection strategy.

Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, the Z group's stability and selective removal conditions are highly advantageous. The general workflow involves the coupling of Z-Arg(Tos)-OH (after conversion from the CHA salt) to the free amino group of a growing peptide chain in solution, followed by purification of the resulting protected peptide.

Solid-Phase Peptide Synthesis (SPPS)

While less common in modern Fmoc-based SPPS, Z-Arg(Tos)-OH·CHA can be effectively utilized in Boc-SPPS. In this strategy, the Nα-Boc group is used for temporary protection, and benzyl-based groups, along with the Tos group, are employed for side-chain protection. The final cleavage from the resin and removal of all protecting groups is typically achieved with strong acids like HF.[9]

Comparative Analysis: Z-Arg(Tos)-OH·CHA vs. Alternative Arginine Derivatives

The selection of the appropriate arginine derivative is contingent on the specific requirements of the peptide sequence and the overall synthetic strategy. The following table provides a comparative overview of common arginine protecting groups used in Boc-SPPS.

| Protecting Group | Derivative Example | Key Advantages | Key Disadvantages | Deprotection Conditions |

| Tosyl (Tos) | Boc-Arg(Tos)-OH | High coupling efficiency; robust and stable.[10] | Requires harsh acid (HF) for cleavage; potential for tosylation of sensitive residues (e.g., Tryptophan).[10][11] | Anhydrous HF, TFMSA.[2][5] |

| Nitro (NO2) | Boc-Arg(NO2)-OH | Stable to a wide range of conditions. | Can lead to ornithine formation as a side product during cleavage.[11] | Anhydrous HF; can also be removed by reduction (e.g., SnCl2).[1][11] |

| bis-Boc | Boc-Arg(Boc)2-OH | Milder deprotection with TFA.[10] | High propensity for δ-lactam formation, leading to chain termination and lower coupling efficiency.[10] | TFA.[10] |

| Mesitylene-2-sulfonyl (Mts) | Boc-Arg(Mts)-OH | More acid-labile than Tos.[1] | Requires strong acid for cleavage. | TFMSA, HF.[1] |

| Pentamethylchroman-6-sulfonyl (Pmc) | Fmoc-Arg(Pmc)-OH | Commonly used in Fmoc-SPPS; cleaved by TFA.[11] | Can lead to side products during cleavage.[11] | TFA.[11] |

| Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Fmoc-Arg(Pbf)-OH | Widely used in Fmoc-SPPS; generally cleaner cleavage than Pmc.[1][11] | Can still lead to side products with sensitive residues.[11] | TFA.[11] |

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.

Conversion of Z-Arg(Tos)-OH·CHA to the Free Acid

This step is mandatory before using the reagent in a coupling reaction.

Methodology:

-

Dissolve the Z-Arg(Tos)-OH·CHA salt in dichloromethane (DCM).

-

Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold aqueous potassium bisulfate (KHSO4) solution.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the free acid, Z-Arg(Tos)-OH.

Boc-SPPS Workflow for Incorporation of Z-Arg(Tos)-OH

The following diagram illustrates a typical cycle for the incorporation of an amino acid in Boc-SPPS.

Methodology:

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours.

-

Nα-Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and repeat the treatment for 20-30 minutes.

-

Washing and Neutralization: Wash the resin with DCM, followed by neutralization with 10% diisopropylethylamine (DIEA) in DCM. Wash again with DCM to remove excess base.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Z-Arg(Tos)-OH (as the free acid, 3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection (for Boc-SPPS with Arg(Tos))

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.

Methodology:

-

Preparation: Thoroughly dry the peptide-resin under vacuum and place it in a Kel-F reaction vessel.

-

Scavengers: Add a scavenger mixture to the resin. For peptides containing Arg(Tos), anisole is commonly used. If tryptophan is present, add thioanisole to prevent alkylation.[11]

-

HF Cleavage: Cool the reaction vessel in a dry ice/acetone bath and distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel. Stir the reaction mixture at 0°C for 60-90 minutes.[2]

-

HF Removal: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude peptide, which can then be purified by HPLC.

Mitigating Side Reactions: Best Practices

While Z-Arg(Tos)-OH is a robust reagent, awareness of potential side reactions is crucial for ensuring high purity of the final peptide.

-

Tryptophan Modification: During the final acidolytic cleavage, the cleaved tosyl group can reattach to the indole side chain of tryptophan. This can be suppressed by using scavengers like thioanisole in the cleavage cocktail.[11]

-

Incomplete Deprotection: The tosyl group requires strong acidic conditions for complete removal. Inadequate cleavage time or acid strength can result in incomplete deprotection.

-

Racemization: While less common with urethane-protected amino acids like Z-Arg(Tos)-OH, racemization can occur during the activation step. The use of additives like HOBt or Oxyma can help to suppress this side reaction.

Conclusion and Future Perspectives

Z-Arg(Tos)-OH·CHA remains a valuable and reliable building block for the synthesis of arginine-containing peptides, particularly in liquid-phase and Boc-based solid-phase strategies. Its well-defined chemical properties and the distinct roles of the Z, Tos, and CHA moieties provide a robust framework for navigating the complexities of peptide synthesis. A thorough understanding of its comparative advantages, potential side reactions, and optimized protocols, as outlined in this guide, will empower researchers to confidently and efficiently synthesize high-quality peptides for a wide range of applications in research and drug development. The continued development of novel protecting groups and cleavage strategies will further refine the tools available to peptide chemists, but the foundational principles established through the use of reagents like Z-Arg(Tos)-OH·CHA will undoubtedly endure.

References

- Angeletti, R. H., et al. (1997). "Strategies for sequencing peptides and proteins." Methods in molecular biology (Clifton, N.J.), 64, 147–164.

- Fujii, N., & Yajima, H. (1981). "Acidolytic deprotecting procedures in peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 789-799.

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved December 31, 2025, from [Link]

- Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International journal of peptide and protein research, 35(3), 161–214.

-

Side Reactions in Peptide Synthesis. (1984). R Discovery. Retrieved December 31, 2025, from [Link]

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). National Institutes of Health. Retrieved December 31, 2025, from [Link]

- Chen, S. T., & Wang, K. T. (1996). "Side reactions in solid-phase peptide synthesis and their applications." International journal of peptide and protein research, 48(3), 292–298.

- Methods for the synthesis of arginine-containing peptides. (2019). Google Patents.

-

The Chemical Landscape of Peptide Synthesis: Focus on Z-Arg-OH. (n.d.). Peptides.co.uk. Retrieved December 31, 2025, from [Link]

-

Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved December 31, 2025, from [Link]

-

Cyclohexylamine. (n.d.). Solubility of Things. Retrieved December 31, 2025, from [Link]

- Strøm, M. B., et al. (2003). "The effects of charge and lipophilicity on the antibacterial activity of tryptophan- and arginine-rich peptides." Journal of peptide science : an official publication of the European Peptide Society, 9(12), 727–738.

-

Z-Arg(tos)-OH. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Cyclohexylamine. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

- Mollica, A., et al. (2017). "Arginine- and Lysine-rich Peptides: Synthesis, Characterization and Antimicrobial Activity." Letters in Drug Design & Discovery, 14(1), 1-7.

- Izdebski, J., et al. (2005). "New tris-alkoxycarbonyl arginine derivatives for peptide synthesis." Journal of peptide science : an official publication of the European Peptide Society, 11(1), 60–64.

-

Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. (2018). National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

Synthesis and Thermodynamic Characterization of Small Cyclic Antimicrobial Arginine and Tryptophan-Rich Peptides with Selectivity for Gram-Negative Bacteria. (n.d.). Springer Nature Experiments. Retrieved December 31, 2025, from [Link]

-

Z-Arg(Tos)-OH·CHA. (n.d.). Chengdu Alfa Biotechnology Co., Ltd. Retrieved December 31, 2025, from [Link]

-

Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023). National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

Boc-Arg(Tos)-OH. (n.d.). AAPPTec. Retrieved December 31, 2025, from [Link]

- Mass spectrometry of arginine-containing peptides. (2005). Google Patents.

- El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical reviews, 111(11), 6557–6602.

- Al-Obaidi, H., & Lawrence, M. J. (2017). "Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug." RSC advances, 7(59), 37075–37085.

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved December 31, 2025, from [Link]

- Al-kassas, R., et al. (2022).

-

A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2018). National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

CAS 13650-38-9 Z-Arg(Tos)-OH CHA. (n.d.). Pharmacy Research. Retrieved December 31, 2025, from [Link]

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

An In-Depth Technical Guide to the Synthesis and Purification of Z-Arg(Tos)-OH.CHA

This guide provides a comprehensive overview of the synthesis and purification of Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylamine salt (Z-Arg(Tos)-OH.CHA), a critical protected amino acid derivative for peptide synthesis.[1][2] This document is intended for researchers, chemists, and professionals in drug development who require a detailed, field-proven understanding of the methodologies involved.

Introduction: The Strategic Importance of Z-Arg(Tos)-OH.CHA

In the intricate field of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. Arginine, with its strongly basic and nucleophilic guanidinium side chain, presents a significant challenge that necessitates robust protection strategies to prevent unwanted side reactions.[3] Z-Arg(Tos)-OH.CHA is a strategically designed intermediate that addresses this challenge through orthogonal protection:

-

Nα-Benzyloxycarbonyl (Z or Cbz) Group: Protects the alpha-amino group.[4][5] Introduced by Bergmann and Zervas, the Z group is stable under many coupling conditions but can be effectively removed by catalytic hydrogenation.[5][6]

-

Nω-Tosyl (Tos) Group: Protects the guanidino side chain, reducing its basicity and preventing side reactions.[7] This group is highly stable and typically requires strong acidic conditions, such as anhydrous hydrogen fluoride (HF), for removal, making it suitable for Boc-based solid-phase peptide synthesis (SPPS).[3]

-

Cyclohexylamine (CHA) Salt: The formation of the CHA salt serves a crucial practical purpose. It converts the often-oily or difficult-to-handle free acid into a stable, crystalline solid.[8] This greatly simplifies purification by recrystallization, improves shelf-life, and ensures easier handling and weighing.

This dual-protection and salt formation strategy makes Z-Arg(Tos)-OH.CHA a reliable and widely used building block in the synthesis of complex peptides.[1]

Synthesis Pathway: From L-Arginine to Z-Arg(Tos)-OH.CHA

The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall workflow involves the sequential protection of the alpha-amino and guanidino groups, followed by salt formation.

Diagram of the Synthesis Workflow

Sources

- 1. Page loading... [guidechem.com]

- 2. Z-Arg(tos)-OH | C21H26N4O6S | CID 3010416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Solubility of Z-Arg(Tos)-OH.CHA in Organic Solvents

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt (Z-Arg(Tos)-OH.CHA). As a critical reagent in peptide synthesis, understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation. This guide provides a detailed analysis of the physicochemical properties of Z-Arg(Tos)-OH.CHA, a summary of its solubility in common organic solvents, a robust, field-proven experimental protocol for determining its solubility, and an exploration of the theoretical underpinnings of its solubility behavior.

Introduction: The Critical Role of Z-Arg(Tos)-OH.CHA in Peptide Synthesis

Z-Arg(Tos)-OH.CHA is a widely utilized protected amino acid derivative in both solution-phase and solid-phase peptide synthesis (SPPS).[1] The benzyloxycarbonyl (Z) group protects the α-amino group, while the tosyl (Tos) group shields the side-chain guanidinium function of arginine. The inclusion of a cyclohexylammonium (CHA) salt is a deliberate chemical modification designed to improve the handling and solubility of the parent molecule, which can be challenging due to its zwitterionic nature.[2][3]

In the intricate process of peptide synthesis, the solubility of the activated amino acid is a critical determinant of success. Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purification steps. Therefore, a thorough understanding of the solubility of Z-Arg(Tos)-OH.CHA in commonly used solvents is not merely academic but a practical necessity for any scientist working in this field.

Physicochemical Properties of Z-Arg(Tos)-OH.CHA

To understand the solubility of Z-Arg(Tos)-OH.CHA, we must first consider its molecular structure and resulting physicochemical properties.

| Property | Value | Source |

| Chemical Name | Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt | [4] |

| CAS Number | 29388-62-3 | [4] |

| Molecular Formula | C27H39N5O6S | [4] |

| Molecular Weight | 561.70 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

The molecule possesses several key features that dictate its solubility:

-

Aromatic Rings: The benzyloxycarbonyl and tosyl groups contain aromatic rings, which can participate in π-π stacking interactions and contribute to solubility in aromatic and some polar aprotic solvents.

-

Polar Groups: The molecule has multiple polar functional groups, including the carbamate, sulfonamide, and the guanidinium group, which are capable of hydrogen bonding. This suggests an affinity for polar solvents.

-

Ionic Character: The cyclohexylammonium salt introduces an ionic component, which can enhance solubility in more polar solvents capable of solvating ions.

-

Alkyl Chains: The arginine side chain and the cyclohexylammonium counter-ion provide non-polar character, which may contribute to solubility in less polar organic solvents.

Solubility Profile of Z-Arg(Tos)-OH.CHA in Organic Solvents

While comprehensive, quantitative solubility data for Z-Arg(Tos)-OH.CHA is not extensively published in a single source, we can compile a qualitative and semi-quantitative profile based on available data for closely related compounds and general knowledge in peptide chemistry. Polar aprotic solvents are generally the most effective for dissolving protected amino acids for SPPS.[6]

| Solvent | Chemical Class | Expected Solubility | Notes and Observations |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used in SPPS, and protected amino acids are generally very soluble. A related compound, Boc-Arg(Boc)2-OH, has a reported solubility of ~30 mg/mL.[7] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Another common SPPS solvent, often used for difficult sequences due to its excellent solvating properties.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent. A related compound, Boc-Arg(Boc)2-OH, has a reported solubility of ~30 mg/mL.[7] |

| Dichloromethane (DCM) | Chlorinated | Moderate to Low | Less polar than DMF and NMP. While used in SPPS, the solubility of highly polar protected amino acids can be limited. |

| Tetrahydrofuran (THF) | Ether | Low | Generally not a good solvent for highly polar, protected amino acids. |

| Methanol (MeOH) | Polar Protic | Moderate | The protic nature can interact with the polar groups, leading to moderate solubility. |

| Ethyl Acetate (EtOAc) | Ester | Low | A moderately polar solvent, but typically not sufficient to dissolve complex protected amino acids. A related compound, Tos-Arg-OH, is reported to be soluble in Ethyl Acetate.[9] |

Disclaimer: The expected solubility ratings are based on general principles and data from analogous compounds. For precise quantitative data, experimental determination is strongly recommended, as outlined in the following section.

Experimental Protocol for Determining the Solubility of Z-Arg(Tos)-OH.CHA

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[10] This protocol provides a self-validating system to generate reliable and reproducible data.

Principle

An excess of the solid solute (Z-Arg(Tos)-OH.CHA) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

Z-Arg(Tos)-OH.CHA (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Z-Arg(Tos)-OH.CHA to a pre-weighed vial. The amount should be visibly more than what is expected to dissolve.

-

Record the exact weight of the added solid.

-

Add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Prepare a series of standard solutions of Z-Arg(Tos)-OH.CHA of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC with UV detection at a wavelength where the compound absorbs, such as 254 nm) to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for any dilutions made.

-

The resulting concentration is the solubility of Z-Arg(Tos)-OH.CHA in the tested solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Causality of Experimental Choices and Field-Proven Insights

The choice of the shake-flask method is deliberate; it measures thermodynamic solubility , which is the true equilibrium solubility. This is distinct from kinetic solubility , which is often measured in high-throughput screening and can overestimate the true solubility. For optimizing robust chemical processes like peptide synthesis, thermodynamic solubility is the more relevant and reliable parameter.

The 24-72 hour equilibration time is crucial because dissolution can be a slow process, especially for complex molecules. Shorter times may not reflect the true equilibrium state. Similarly, the use of a 0.22 µm filter is critical to ensure that no fine, undissolved particles are carried over into the analytical sample, which would lead to an overestimation of solubility.

From a practical standpoint in peptide synthesis, knowing the precise solubility allows for the preparation of concentrated stock solutions of the protected amino acid. This is particularly important in automated peptide synthesizers where vial volumes are limited. Furthermore, ensuring the amino acid remains fully dissolved during the activation and coupling steps is key to preventing reactor and tubing blockages and ensuring a high-quality final peptide product.

Logical Relationships in Solubility

The solubility of a compound like Z-Arg(Tos)-OH.CHA is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful starting point.

Caption: Factors influencing the solubility of Z-Arg(Tos)-OH.CHA in different solvent types.

This diagram illustrates that the high polarity and ionic nature of Z-Arg(Tos)-OH.CHA lead to strong interactions with polar aprotic solvents, resulting in high solubility. The interactions with other solvent types are less favorable, leading to lower solubility.

Conclusion

While a comprehensive public database of quantitative solubility for Z-Arg(Tos)-OH.CHA is lacking, this guide provides a robust framework for understanding and determining its solubility profile. The physicochemical properties of the molecule strongly suggest high solubility in polar aprotic solvents like DMF and NMP, which are the workhorses of peptide synthesis. For applications requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable method for in-house determination. By understanding the principles governing its solubility and employing rigorous experimental techniques, researchers can effectively utilize Z-Arg(Tos)-OH.CHA to achieve successful and efficient peptide synthesis.

References

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

-

Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved December 31, 2025, from [Link]

-

Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. Retrieved December 31, 2025, from [Link]

-

Z-arg(tos)-oh cha | 29388-62-3. (n.d.). Tetrahedron. Retrieved December 31, 2025, from [Link]

-

Solvents for Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved December 31, 2025, from [Link]

-

Z-Arg(tos)-OH | C21H26N4O6S. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved December 31, 2025, from [Link]

-

Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 29). Taylor & Francis Online. Retrieved December 31, 2025, from [Link]

-

Z-Arg(Tos)-OH·CHA,13650-38-9. (n.d.). Chengdu Aofei Biotechnology Co., Ltd. Retrieved December 31, 2025, from [Link]

-

N-Methyl-2-pyrrolidone. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023, November 25). PMC. Retrieved December 31, 2025, from [Link]

-

Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. (2020, June 29). ACS Publications. Retrieved December 31, 2025, from [Link]

-

Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents. (2023, March 22). PMC. Retrieved December 31, 2025, from [Link]

-

Ethyl Acetate. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

N(alpha)-boc-N(omega)-tosyl-L-arginine | C18H28N4O6S. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved December 31, 2025, from [Link]

-

Z-Arg(Z)2-OH [14611-34-8]. (n.d.). Aapptec Peptides. Retrieved December 31, 2025, from [Link]

Sources

- 1. Z-ARG(TOS)-OH CHA | 29388-62-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Z-Arg(Tos)-OH·CHA,13650-38-9_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. TOS-ARG-OH | 1159-15-5 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

A Spectroscopic Guide to the Characterization of Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine Cyclohexylamine Salt (Z-Arg(Tos)-OH.CHA)

Introduction

In the field of peptide synthesis, the chemical fidelity of protected amino acid building blocks is paramount. Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylamine salt (Z-Arg(Tos)-OH.CHA) is a critical reagent, providing the L-arginine residue with two key protecting groups: a benzyloxycarbonyl (Z) group on its α-amino function and a tosyl (Tos) group on its ω-guanidino function. The use of a cyclohexylamine (CHA) salt enhances the compound's stability and handling properties. Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this reagent before its use in solid-phase or solution-phase peptide synthesis.

This technical guide provides an in-depth analysis of the expected spectroscopic data for Z-Arg(Tos)-OH.CHA, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols and interpretations detailed herein are grounded in established principles and data from analogous structures, offering researchers a validated framework for quality control and structural verification.

Molecular Structure and Components

The compound is an acid-base salt formed between the protected amino acid Z-Arg(Tos)-OH and the organic base cyclohexylamine. Understanding this composite structure is key to interpreting the spectroscopic data, as signals from both components will be present.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups within the molecule. By identifying characteristic vibrational frequencies, one can verify the integrity of the protecting groups and the core amino acid structure.

Expertise & Causality: Interpreting the Spectrum

The IR spectrum of Z-Arg(Tos)-OH.CHA will be a superposition of the absorptions from both the protected arginine and the cyclohexylammonium ion. The most informative regions will show the N-H stretches from the various amine and amide groups, the C=O stretches from the urethane (Z-group) and the carboxylate, and the strong S=O stretches from the tosyl group. The presence of a broad carboxylate stretch (rather than a sharp carboxylic acid C=O) and ammonium N-H bands confirms the salt's formation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Assignment |

| 3400 - 3200 (broad) | N-H Stretch | Amine, Amide, and Guanidinium N-H groups |

| 3200 - 2800 (broad) | O-H / N⁺-H Stretch | Carboxylate O-H and Cyclohexylammonium N⁺-H stretches |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H (Arginine side chain, Cyclohexylamine) |

| ~1710 - 1690 | C=O Stretch | Urethane carbonyl (Z-group) |

| ~1650 | N-H Bend | Amine N-H bending |

| ~1580 - 1550 | C=O Stretch | Asymmetric stretch of the carboxylate (COO⁻) |

| ~1450 | C=C Stretch | Aromatic ring stretching (Z and Tos groups) |

| ~1340 & ~1160 | S=O Stretch | Asymmetric and symmetric S=O stretching of the sulfonyl group (Tos) |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid Z-Arg(Tos)-OH.CHA powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction using the spectrometer software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of nearly every proton and carbon atom in the molecule. It is the definitive method for confirming the precise chemical structure.

Expertise & Causality: The Choice of Solvent

The choice of a deuterated solvent is critical for NMR analysis. For Z-Arg(Tos)-OH.CHA, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice over solvents like chloroform (CDCl₃).

-

Trustworthiness through Solubility: DMSO-d₆ is a highly polar aprotic solvent that effectively dissolves the ionic salt, ensuring a homogeneous solution and sharp NMR signals.

-

Preservation of Exchangeable Protons: Unlike deuterated methanol (CD₃OD), DMSO-d₆ does not readily exchange with labile protons (N-H, O-H). This allows for the direct observation of protons on the amide, guanidinium, and ammonium groups, which provides crucial structural information. These protons would be lost to deuterium exchange in methanol.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

The spectrum will show distinct signals for the Z-group, the tosyl group, the arginine moiety, and the cyclohexylamine counter-ion.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 2H | Tosyl aromatic protons (ortho to SO₂) |

| ~7.50 - 7.30 | m | 7H | Z-group aromatic protons (5H) + Tosyl aromatic protons (meta to SO₂) (2H) |

| ~6.8 - 7.2 (broad) | br s | ~4H | Guanidinium N-H protons |

| ~5.05 | s | 2H | Z-group benzylic protons (-CH₂-Ph) |

| ~3.90 | m | 1H | Arginine α-CH |

| ~3.05 | m | 2H | Arginine δ-CH₂ (adjacent to guanidinium) |

| ~2.90 (broad) | br s | 1H | Cyclohexylamine methine (CH-NH₃⁺) |

| ~2.35 | s | 3H | Tosyl methyl protons (-CH₃) |

| ~1.80 - 1.00 | m | ~14H | Arginine β-CH₂ and γ-CH₂ (~4H) + Cyclohexylamine aliphatic protons (~10H) |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | Carboxylate Carbon (COO⁻) |

| ~156.5 | Urethane Carbonyl (Z-group C=O) |

| ~156.0 | Guanidinium Carbon (C=N) |

| ~143.0, ~138.0 | Tosyl Aromatic Quaternary Carbons |

| ~137.5 | Z-group Aromatic Quaternary Carbon |

| ~129.5, ~128.4, ~127.8, ~126.8 | Z-group and Tosyl Aromatic CH Carbons |

| ~65.5 | Z-group Benzylic Carbon (-CH₂) |

| ~55.0 | Arginine α-C |

| ~49.5 | Cyclohexylamine C1 (CH-NH₃⁺) |

| ~40.5 | Arginine δ-C |

| ~31.0, ~29.0, ~25.0, ~24.5 | Arginine (β, γ) and Cyclohexylamine (C2, C3, C4) Aliphatic Carbons |

| ~21.0 | Tosyl Methyl Carbon (-CH₃) |

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 10-15 mg of Z-Arg(Tos)-OH.CHA and dissolve it in ~0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set spectral width to cover 0-10 ppm.

-

Use a 30° pulse angle with a relaxation delay of 2 seconds.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Set spectral width to cover 0-180 ppm.

-

A relaxation delay of 2-5 seconds is recommended.

-

Co-add 1024 or more scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual DMSO solvent peak (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Z-Arg(Tos)-OH in Boc-SPPS

Abstract

The incorporation of arginine into synthetic peptides is a critical, yet often challenging, step in solid-phase peptide synthesis (SPPS). Its highly basic guanidinium side chain necessitates robust protection to prevent side reactions and ensure high-purity yields. In the context of tert-Butyloxycarbonyl (Boc) based SPPS, Nα-Z-Nω-tosyl-L-arginine (Z-Arg(Tos)-OH) and its more commonly used counterpart, Nα-Boc-Nω-tosyl-L-arginine (Boc-Arg(Tos)-OH), represent cornerstone reagents. This guide provides an in-depth analysis of the mechanism of action, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding for every claim. We will dissect the role of the tosyl (Tos) protecting group, the activation and coupling process, the critical final cleavage step, and strategies to mitigate common side reactions.

Introduction: The Challenge of Arginine in Peptide Synthesis

Arginine's guanidinium group (pKa ≈ 12.5) is protonated under most physiological and synthetic conditions, making it a key residue for biological activity in many peptides.[1] However, this same basicity and nucleophilicity pose significant challenges during chemical synthesis. Unprotected, the guanidino group can interfere with coupling reactions and lead to undesired byproducts. Therefore, effective side-chain protection is non-negotiable for successful synthesis.[1][2]

The Boc/Benzyl (Bzl) protection strategy, a foundational method in SPPS, relies on a quasi-orthogonal system where the temporary Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid, TFA), while more permanent, benzyl-type side-chain protecting groups are removed by a very strong acid (e.g., anhydrous hydrogen fluoride, HF) during the final cleavage step.[3][4] The tosyl group is a key player in this strategy for arginine protection.

The Reagent in Focus: Z-Arg(Tos)-OH.CHA

To understand the mechanism, we must first deconstruct the reagent itself. While Boc-Arg(Tos)-OH is the standard derivative for Boc-SPPS[5], the principles governing the tosyl-protected arginine side chain are identical when using Z-Arg(Tos)-OH. The "Z" or "Cbz" group (Benzyloxycarbonyl) is a classic Nα-protecting group, though less common in modern SPPS than Boc or Fmoc.[6][7]

-

Z (Benzyloxycarbonyl): An Nα-amino protecting group.

-

Arg (Arginine): The amino acid residue.

-

Tos (p-Toluenesulfonyl or Tosyl): A robust, acid-stable protecting group for the guanidinium side chain. It is stable to the TFA used for repeated Nα-Boc deprotection but is cleaved by strong acids like HF.[1]

-

OH (Carboxylic Acid): The functional group that will be activated for coupling.

-

CHA (Cyclohexylamine): The reagent is often supplied as a cyclohexylamine salt to improve its shelf-life, stability, and handling properties as a crystalline solid.[8][9]

| Component | Full Name | Purpose in Boc-SPPS |

| Boc | tert-Butyloxycarbonyl | Temporary Nα-Protection: Removed at each cycle with moderate acid (TFA). |

| Z | Benzyloxycarbonyl | Temporary Nα-Protection: An alternative to Boc, removed by HBr/AcOH or hydrogenolysis. |

| Arg | Arginine | The target amino acid residue. |

| Tos | p-Toluenesulfonyl | Permanent Side-Chain Protection: Stable to TFA, removed during final cleavage with strong acid (HF).[6] |

| CHA | Cyclohexylamine | Salt Formation: Enhances stability and handling of the amino acid derivative.[8] |

The Core Mechanism: A Step-by-Step Elucidation

The incorporation of an Arg(Tos) residue using the Boc strategy follows a meticulously controlled cycle of deprotection, activation, and coupling.

The Boc-SPPS Cycle

The general workflow is a repetitive sequence of steps performed on a solid support resin (e.g., Merrifield resin).[3][10]

Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Step 1 & 2: Nα-Deprotection and Neutralization

Each cycle begins with the removal of the temporary Nα-Boc group from the resin-bound peptide chain. This is achieved using a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][11] This step exposes a free amine (as a TFA salt) at the N-terminus. Critically, the Tosyl group on the arginine side chain is completely stable to these conditions. Following deprotection, the resin is washed and then treated with a hindered base, typically diisopropylethylamine (DIEA), to neutralize the TFA salt and generate the free, nucleophilic amine required for the subsequent coupling reaction.[11]

Step 3: Carboxyl Group Activation and Coupling

This is the core of the peptide bond formation. The carboxylic acid of the incoming Boc-Arg(Tos)-OH must be activated to make it highly electrophilic and susceptible to attack by the N-terminal amine of the peptide chain.[12]

Carbodiimide-Mediated Activation: The most common method involves using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][14] This intermediate is then rapidly attacked by the nucleophilic amine of the growing peptide chain, forming the desired peptide bond and releasing a urea byproduct.[14][15]

To improve efficiency and minimize side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt can react with the O-acylisourea to form a more stable and less reactive HOBt-active ester, which then proceeds to acylate the amine.

Caption: Carbodiimide-mediated activation and coupling mechanism.

The Final Frontier: HF Cleavage and Deprotection

After the peptide chain is fully assembled, the final and most critical step is the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. In Boc/Bzl chemistry, this is accomplished with strong, anhydrous acids, most commonly hydrogen fluoride (HF).[16][17]

Mechanism of HF Cleavage: HF removes the Tosyl group from the arginine side chain via an SN1-type mechanism.[16][18] The acid protonates the protecting group, which then departs as a stable carbocation (e.g., benzyl carbocation). This process generates highly reactive electrophilic species that can cause unwanted modifications to sensitive amino acid residues.[16]

The Crucial Role of Scavengers: To prevent these reactive carbocations from alkylating nucleophilic side chains (especially Tryptophan and Methionine), "scavengers" must be included in the cleavage cocktail.[11][19] These are nucleophilic compounds that trap the carbocations before they can damage the peptide.

| Scavenger | Target Residue(s) / Purpose | Typical Concentration |

| Anisole | General scavenger, protects Tyr and Trp | ~10% (v/v) |

| p-Cresol | Protects Tyr, reduces oxidation | 5-10% (v/v) |

| Thioanisole | Protects Trp, helps cleave Arg(Tos) | 5-10% (v/v) |

| Dimethyl Sulfide (DMS) | Reduces Met to methionine, used in "low-high" HF | Part of the solvent system |

| p-Thiocresol | Protects Trp, more effective than p-cresol | 1-2% (v/v) |

Data compiled from multiple sources.[11][18][19]

Potential Side Reactions Involving Arg(Tos)

While the Tosyl group is robust, its use is associated with a primary side reaction during final cleavage.

Tosylation of Tryptophan: The most significant side reaction is the transfer of the cleaved tosyl group (or related sulfonyl species) to the indole ring of tryptophan residues.[6][20] This can be substantially minimized by:

-

Using Scavengers: A cleavage cocktail containing thioanisole or thiocresol is highly effective at preventing this modification.[6]

-

Indole Protection: Using Boc-Trp(For)-OH, where the indole nitrogen is protected by a formyl group, provides an additional layer of security.[6][20]

Experimental Protocols: A Self-Validating System

The following protocols represent a standard, validated approach for the use of Boc-Arg(Tos)-OH in manual SPPS.

Protocol 1: Standard Coupling of Boc-Arg(Tos)-OH

-

Resin Preparation: Following Nα-Boc deprotection and neutralization of the peptide-resin, wash thoroughly with DCM (3x).

-

Amino Acid Preparation: In a separate vessel, pre-dissolve Boc-Arg(Tos)-OH (3 equivalents relative to resin substitution) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) in DCM and allow to pre-activate for 10-15 minutes at 0°C.

-

Coupling Reaction: Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate and add the activated amino acid solution to the resin.

-

Reaction Monitoring: Agitate the reaction vessel for 2-4 hours at room temperature. Monitor the reaction for completion using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates complete coupling.

-

Washing: Upon completion, drain the reaction vessel and wash the peptide-resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).

Protocol 2: High-HF Cleavage for Arg(Tos) Deprotection

WARNING: Anhydrous HF is extremely hazardous and requires a specialized apparatus and extensive safety precautions. This protocol should only be performed by trained personnel in a properly equipped facility.

-

Preparation: Place the dried peptide-resin (~1 gram) and a Teflon-coated stir bar into a Kel-F HF reaction vessel. Add the scavenger cocktail (e.g., 1.0 mL p-cresol) to the resin.

-

HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). In a dedicated HF apparatus, distill approximately 10 mL of anhydrous HF into the reaction vessel.

-

Cleavage Reaction: Transfer the vessel to an ice bath (0°C) and stir for 60-90 minutes. Longer reaction times may be needed if multiple Arg(Tos) residues are present.[11]

-

HF Removal: After the reaction, remove the HF by evaporation under a vacuum, ensuring it is passed through a proper scrubber.

-

Peptide Precipitation & Extraction: Triturate the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide. Wash the precipitate several times with cold ether to remove scavengers and organic-soluble byproducts.

-

Extraction & Lyophilization: Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid). Lyophilize the aqueous extract to obtain the crude peptide powder, which can then be purified by RP-HPLC.

Conclusion

The use of tosyl-protected arginine is a mature and reliable strategy within the Boc-SPPS framework. Its success hinges on a deep understanding of the underlying chemical mechanisms: the stability of the tosyl group to TFA, the necessity of efficient carbodiimide-mediated activation for coupling, and the aggressive yet controllable nature of the final HF cleavage. By employing validated protocols, appropriate scavengers to mitigate predictable side reactions, and rigorous reaction monitoring, researchers can confidently incorporate arginine into complex peptide targets, paving the way for advancements in biochemistry and drug discovery.

References

- Vertex AI Search. (n.d.). Mastering Peptide Synthesis: The Crucial Role of EDC HCl.

- Vertex AI Search. (n.d.). Mechanism of peptide bond formation through carbodiimide. ResearchGate.

- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Vertex AI Search. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.

- Vertex AI Search. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH.

- Vertex AI Search. (n.d.). Z-Arg(Tos)-OH.CHA 29388-62-3. Guidechem.

- Vertex AI Search. (n.d.). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. PubMed.

- Vertex AI Search. (n.d.). Carbodiimide. Wikipedia.

- Vertex AI Search. (n.d.). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. NIH.

- Vertex AI Search. (n.d.). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. Benchchem.

- Vertex AI Search. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.

- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Vertex AI Search. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Vertex AI Search. (n.d.). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. NIH.

- Vertex AI Search. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Vertex AI Search. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Saurabh Khadse.

- Vertex AI Search. (n.d.). An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS). Benchchem.

- Vertex AI Search. (n.d.). Boc-Arg(Tos)-OH. Aapptec Peptides.

- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.

- Vertex AI Search. (n.d.). Standard Protocol for Using Boc-Arg(Boc)2-OH in Solid-Phase Peptide Synthesis. Benchchem.

- Vertex AI Search. (n.d.). A Technical Guide to the Synthesis of Arginine-Rich Peptides Using Boc-Arg(Pbf)-OH. Benchchem.

- Vertex AI Search. (n.d.). Selective synthesis applying amino acids with basic side chains as peptide precursors.

- Vertex AI Search. (n.d.). di-tert-butyloxycarbonyl)-L-arginine cyclohexylammonium salt. Chem-Impex.

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. Page loading... [guidechem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. biosynth.com [biosynth.com]

- 11. chempep.com [chempep.com]

- 12. nbinno.com [nbinno.com]

- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 14. Carbodiimide - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 20. peptide.com [peptide.com]

Z-Arg(Tos)-OH.CHA stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Z-Arg(Tos)-OH.CHA

For Researchers, Scientists, and Drug Development Professionals

Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt (Z-Arg(Tos)-OH.CHA) is a critical raw material in the synthesis of therapeutic peptides and other specialized organic molecules. Its purity and stability are paramount to ensuring the desired outcome of complex synthetic pathways. This guide provides a comprehensive overview of the chemical properties of Z-Arg(Tos)-OH.CHA, with a focus on the factors influencing its stability and the optimal conditions for its storage and handling. By understanding the interplay of its constituent parts—the Z and Tosyl protecting groups and the cyclohexylamine counter-ion—researchers can mitigate degradation risks and ensure the integrity of this vital reagent.